molecular formula C8H5F3N2O B2591856 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine CAS No. 747353-64-6

6-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Cat. No. B2591856
CAS RN: 747353-64-6
M. Wt: 202.136
InChI Key: QOKUYESFCHHLDM-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties such as melting point, boiling point, solubility, and spectral properties. Chemical properties might include acidity or basicity, reactivity, and stability .

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Benzoxazole and its derivatives play a significant role in medicinal chemistry due to their pharmacological properties. Additionally, these compounds have shown important characteristics in material science. Microwave-assisted synthesis has emerged as a technique to enhance the diversity and speed of research in chemistry, proving especially beneficial for the synthesis of benzoxazoles. This method provides a more efficient means of energy transfer to the reaction medium compared to conventional heating, making it a valuable technique in the development of benzoxazoles with various substituents (Özil & Menteşe, 2020).

Heterocyclic Compounds and Biological Significance

Triazine and triazole derivatives, closely related to benzoxazole structures, have been reviewed for their broad spectrum of biological activities. These compounds, known for their stable heterocyclic frameworks, have been synthesized and evaluated across various models, demonstrating significant antibacterial, antifungal, anti-cancer, antiviral, and other pharmacological activities. This highlights the potential of benzoxazole derivatives in drug development, where specific substituents can lead to potent pharmacological agents (Verma, Sinha, & Bansal, 2019).

Synthesis and Applications in Fine Organic Synthesis

Amino-1,2,4-triazoles, similar in heterocyclic nature to benzoxazoles, serve as raw materials in the fine organic synthesis industry. These compounds have been utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility of amino-1,2,4-triazoles in various applications underscores the potential of benzoxazole derivatives in fine chemical synthesis, offering pathways for the development of heat-resistant polymers, fluorescent materials, and ionic liquids used in energy and biotechnology sectors (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Safety and Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and first aid measures .

Future Directions

This involves studying the current research trends related to the compound and predicting potential future applications or areas of study .

properties

IUPAC Name

6-(trifluoromethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKUYESFCHHLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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